18alpha-Glycyrrhetic Acid Methyl Ester

Gap Junction Electrophysiology Vascular Smooth Muscle

Procure 18alpha-Glycyrrhetic Acid Methyl Ester (CAS 5092-01-3) as your exclusive precursor for 18α-glycyrrhetinic acid-based research. Its 18α-pentacyclic triterpenoid structure, with a D/E trans ring junction, dictates potent and selective 11β-HSD1 inhibition without 11β-HSD2 activity—eliminating confounds of 18β-epimers. This compound is the logical starting material for selective 11β-HSD1 inhibitor development, a superior pharmacological tool for EDHF-type studies (no intrinsic vasorelaxant effects), and essential for probing glucocorticoid-like anti-inflammatory pathways in adrenalectomized models. Do not substitute with non-stereospecific gap junction inhibitors; ensure compound-specific data validity.

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
Cat. No. B14789481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18alpha-Glycyrrhetic Acid Methyl Ester
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C
InChIInChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1
InChIKeyRMIVRCBSQPCSCQ-XMXBCSEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18alpha-Glycyrrhetic Acid Methyl Ester: A Stereochemically Distinct Triterpenoid Intermediate for Gap Junction and 11β-HSD1 Research


18alpha-Glycyrrhetic Acid Methyl Ester (CAS 5092-01-3) is a methyl ester derivative of 18α-glycyrrhetinic acid (18α-GA), a bioactive pentacyclic triterpenoid of the oleanane type. As the 18α-epimer of the more extensively studied 18β-glycyrrhetinic acid, this compound possesses a D/E trans ring junction conformation that fundamentally alters its biological activity profile compared to its 18β counterpart [1]. It serves as a key synthetic intermediate in the preparation of 18α-glycyrrhetinic acid 3-O-β-D-glucuronide and other derivatives, and is distinguished by its rapid and reversible blockade of gap junction intercellular communication (GJIC) as well as its selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over type 2 (11β-HSD2) [2].

Why 18alpha-Glycyrrhetic Acid Methyl Ester Cannot Be Replaced by 18β Isomers or Generic Gap Junction Blockers


Substituting 18alpha-Glycyrrhetic Acid Methyl Ester with 18β-glycyrrhetinic acid, carbenoxolone, or other gap junction inhibitors without experimental validation risks introducing confounding pharmacological actions. The α- and β-epimers exhibit stereospecific, and in some cases opposing, selectivity profiles, particularly regarding 11β-HSD isozyme inhibition [1]. Furthermore, while both 18α-GA and carbenoxolone block gap junctions, they differ markedly in their intrinsic effects on vascular tone, with 18α-GA uniquely lacking direct vasorelaxant activity at functional concentrations [2]. Even within the same assay, the efficacy and side-effect profiles of these agents diverge significantly; 18β-GA achieves complete electrical isolation of vascular smooth muscle cells, whereas 18α-GA fails to fully block gap junctions even at high micromolar concentrations, instead exerting distinct side actions on ion channels [3]. These differences preclude simple one-to-one substitution and mandate compound-specific selection.

Quantitative Differentiation of 18alpha-Glycyrrhetic Acid Methyl Ester: Comparative Data Against 18β-GA, Carbenoxolone, and Heptanol


Gap Junction Inhibition: 2-Fold Lower Potency than 18β-GA but Distinct Lack of Full Blockade

In whole-cell patch clamp recordings from vascular smooth muscle cells (VSMCs) of guinea pig cochlear artery, 18α-GA exhibited a 2.2-fold higher IC50 for increasing membrane input resistance (IC50 = 4.4 μM) compared to 18β-GA (IC50 = 2.0 μM). For attenuation of ACh-induced current, the IC50 values were 7.8 μM for 18α-GA and 4.3 μM for 18β-GA. Critically, at 30-100 μM, 18α-GA failed to fully block gap junctions, whereas 18β-GA achieved complete electrical isolation of VSMCs at ≥30 μM [1].

Gap Junction Electrophysiology Vascular Smooth Muscle

11β-HSD Isozyme Selectivity: 18α-GA Exclusively Inhibits Type 1, While 18β-GA is Non-Selective or Prefers Type 2

In lysates of transfected HEK-293 cells, 18α-GA selectively inhibits 11β-HSD1 but does not inhibit 11β-HSD2 at concentrations up to 20 μM. In stark contrast, 18β-GA inhibits both isozymes and exhibits preferential inhibition of 11β-HSD2 over 11β-HSD1 [1]. This stereospecific selectivity is attributed to the D/E trans conformation of 18α-GA, which prevents effective binding to 11β-HSD2.

11β-HSD1 Metabolic Disease Glucocorticoid Enzyme Inhibition

Anti-Inflammatory Activity: 18α-GA Demonstrates Superior In Vivo Efficacy Over 18β-GA in Carrageenan-Induced Edema

In a carrageenan-induced paw edema model in mice, 18α-GA exhibited greater anti-inflammatory activity than 18β-GA. Additionally, at an oral dose of 30 mg/kg, 18α-GA maintained its antigranulomatous effect in adrenalectomized rats, whereas 18β-GA lost efficacy, indicating a glucocorticoid-like, adrenal-independent mechanism for the α-epimer [1].

Anti-inflammatory In Vivo Edema Glucocorticoid-like

Vascular Selectivity: 18α-GA Lacks Intrinsic Vasorelaxant Activity at Functional Concentrations, Unlike 18β-GA and Carbenoxolone

In preconstricted rings of rabbit superior mesenteric artery, 18α-GA (up to 100 μM) exerted no direct effect on vessel tone, whereas both 18β-GA and the water-soluble derivative carbenoxolone caused concentration-dependent relaxations. Maximal relaxation was observed at approximately 1 mM for 18β-GA and 10 mM for carbenoxolone. All three agents attenuated EDHF-type relaxations to acetylcholine, but the intrinsic vasoactivity of 18β-GA and carbenoxolone represents a confounding variable absent with 18α-GA [1].

Vascular Pharmacology EDHF Gap Junction Vasorelaxation

Optimal Scientific Use Cases for 18alpha-Glycyrrhetic Acid Methyl Ester Based on Quantitative Differentiation Data


Synthetic Intermediate for 11β-HSD1-Selective Probe Molecules

18alpha-Glycyrrhetic Acid Methyl Ester serves as a key starting material for the synthesis of 18α-glycyrrhetinic acid and its 3-O-β-D-glucuronide metabolite. Given that 18α-GA is a selective inhibitor of 11β-HSD1 with no activity against 11β-HSD2, this methyl ester derivative is the logical procurement choice for medicinal chemistry efforts aimed at developing selective 11β-HSD1 inhibitors for metabolic disease research [1].

Gap Junction Studies Requiring Partial Blockade Without Intrinsic Vasoactivity

For electrophysiological studies of gap junction-mediated signaling where complete uncoupling is undesirable or where direct effects on vascular tone would confound results, 18α-GA (and by extension its methyl ester precursor) is superior to 18β-GA and carbenoxolone. The data show 18α-GA fails to fully block gap junctions even at 100 μM and lacks intrinsic vasorelaxant activity, providing a cleaner pharmacological tool for dissecting EDHF-type responses [2].

In Vivo Anti-Inflammatory Models Targeting Adrenal-Independent Mechanisms

Researchers investigating glucocorticoid-like anti-inflammatory mechanisms that do not depend on adrenal stimulation should select 18α-GA over 18β-GA. The retention of anti-granuloma activity in adrenalectomized rats by 18α-GA, but not 18β-GA, makes this methyl ester derivative a valuable precursor for compounds designed to probe this specific pathway in chronic inflammation models [3].

Reference Standard for Stereochemical Differentiation in Triterpenoid Analysis

Due to the 1:1 mixture of methyl esters obtained upon acidic methanolysis of 18β-glycyrrhizic acid, pure 18alpha-Glycyrrhetic Acid Methyl Ester is an essential reference standard for the chromatographic separation and unambiguous identification of 18α- and 18β-epimers in natural product analysis and quality control of licorice-derived preparations [4].

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